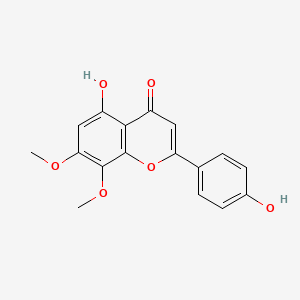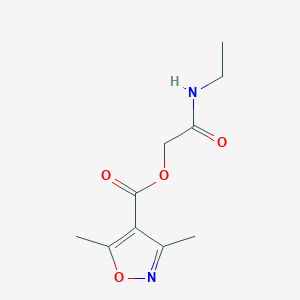
(2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is a derivative of tetrahydropyran, a six-membered oxygen-containing ring, and features multiple acetoxy groups and a bromine atom. Its structure and reactivity make it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, starting from readily available precursors. One common approach is the acetylation of a brominated tetrahydropyran derivative. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Hydrolysis: The acetoxy groups can be hydrolyzed to form the corresponding hydroxyl groups in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to remove the bromine atom and form a dehalogenated product.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used in substitution reactions, typically under reflux conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively, at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to achieve reduction.
Major Products
Substitution: Products include hydroxyl or amine derivatives of the original compound.
Hydrolysis: The major products are the corresponding alcohols.
Reduction: The primary product is the dehalogenated tetrahydropyran derivative.
科学研究应用
Chemistry
In chemistry, (2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is used as an intermediate in the synthesis of more complex molecules
Biology
The compound’s derivatives are studied for their potential biological activities. Researchers investigate its role in enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
作用机制
The mechanism of action of (2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The acetoxy groups can participate in esterification reactions, while the bromine atom can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2R,3R,4R,5R,6S)-2-(Hydroxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triol: This compound lacks the acetoxy groups and has hydroxyl groups instead.
(2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to its combination of acetoxy groups and a bromine atom, which confer distinct reactivity and potential biological activities. Its specific stereochemistry further enhances its uniqueness, making it a valuable compound for various applications.
属性
分子式 |
C14H19BrO9 |
|---|---|
分子量 |
411.20 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R,6S)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 |
InChI 键 |
CYAYKKUWALRRPA-DHGKCCLASA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
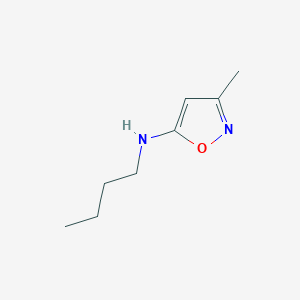

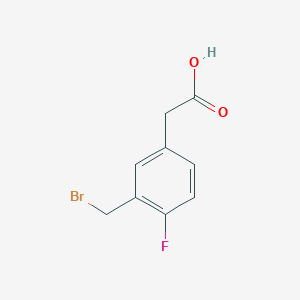
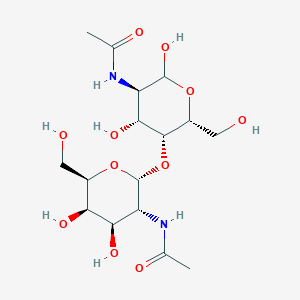
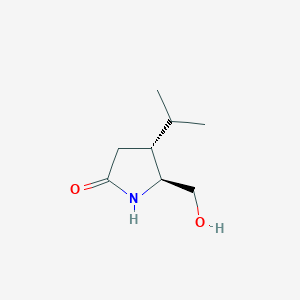
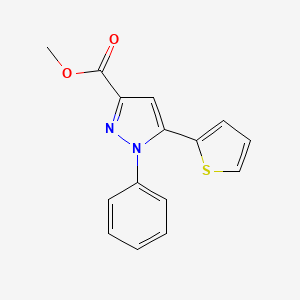
![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
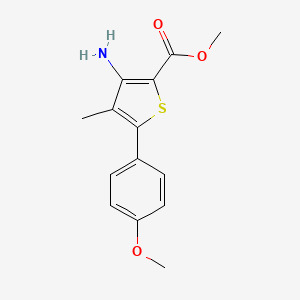

![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)

